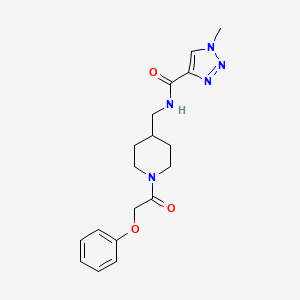

1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole-4-carboxamide core linked to a piperidine moiety. The piperidine ring is substituted with a phenoxyacetyl group at the 1-position and a methylene bridge connecting it to the carboxamide nitrogen.

Properties

IUPAC Name |

1-methyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-22-12-16(20-21-22)18(25)19-11-14-7-9-23(10-8-14)17(24)13-26-15-5-3-2-4-6-15/h2-6,12,14H,7-11,13H2,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDNBWXXOWXYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1797647-39-2) is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

The molecular formula of the compound is with a molecular weight of 357.4 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1797647-39-2 |

| Molecular Formula | C₁₈H₂₃N₅O₃ |

| Molecular Weight | 357.4 g/mol |

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring through cycloaddition reactions. The specific synthetic route can vary, but it generally employs azide and alkyne coupling strategies to construct the triazole moiety.

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives can inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells and cell cycle arrest:

- Mechanism : The compound's ability to inhibit TS results in decreased levels of deoxythymidine monophosphate (dTMP), leading to reduced DNA synthesis and ultimately inducing cell death.

In vitro studies have demonstrated that similar triazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.1 |

| HCT-116 | 2.6 |

| HepG2 | 1.4 |

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity against various pathogens:

- Efficacy : Some studies report effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential.

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies

A notable study evaluated several triazole derivatives, including those structurally similar to our compound, for their anticancer and antimicrobial activities. The results indicated that certain derivatives exhibited superior efficacy compared to established drugs like doxorubicin and 5-fluorouracil .

Comparison with Similar Compounds

Core Structural Features

The 1,2,3-triazole-4-carboxamide scaffold is shared among several compounds, but substituent variations significantly influence their properties:

Substituent Analysis

- Phenoxyacetyl vs. Fluorobenzyl (Rufinamide): The target compound’s phenoxyacetyl group introduces bulkier aromaticity compared to rufinamide’s 2,6-difluorobenzyl substituent. This may enhance lipid solubility but reduce metabolic stability due to ester hydrolysis susceptibility. Rufinamide’s compact fluorinated benzyl group likely contributes to its CNS penetration and antiepileptic efficacy .

- Piperidine vs. In contrast, rufinamide and simpler analogs lack this feature, relying on linear substituents for activity .

Carboxamide Modifications:

The hydroxyethyl group in the anticancer compound () increases hydrophilicity, possibly enhancing solubility but reducing membrane permeability compared to the target compound’s methylene-linked piperidine .

Physicochemical and Pharmacokinetic Predictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.